molecular formula C17H26O3 B14412931 Acetic acid, (4-(1,1-dimethylhexyl)phenoxy)-, methyl ester CAS No. 81691-70-5

Acetic acid, (4-(1,1-dimethylhexyl)phenoxy)-, methyl ester

Cat. No.: B14412931
CAS No.: 81691-70-5
M. Wt: 278.4 g/mol
InChI Key: DURRCWNXUOYTKE-UHFFFAOYSA-N
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Description

Acetic acid, (4-(1,1-dimethylhexyl)phenoxy)-, methyl ester is an organic compound with a complex structure It is characterized by the presence of an acetic acid ester group attached to a phenoxy group, which is further substituted with a 1,1-dimethylhexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (4-(1,1-dimethylhexyl)phenoxy)-, methyl ester typically involves the esterification of acetic acid with the corresponding alcohol. The reaction can be catalyzed by acids such as sulfuric acid or phosphoric acid to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts such as sulfuric acid or phosphoric acid is common, and the reaction is typically conducted at elevated temperatures to accelerate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (4-(1,1-dimethylhexyl)phenoxy)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Acetic acid, (4-(1,1-dimethylhexyl)phenoxy)-, methyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, (4-(1,1-dimethylhexyl)phenoxy)-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The phenoxy group may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, tert-butyl ester
  • Acetic acid, 1,1-dimethylethyl ester
  • Acetic acid, phenyl ester

Uniqueness

Acetic acid, (4-(1,1-dimethylhexyl)phenoxy)-, methyl ester is unique due to the presence of the 1,1-dimethylhexyl group, which imparts distinct steric and electronic properties

Properties

CAS No.

81691-70-5

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

methyl 2-[4-(2-methylheptan-2-yl)phenoxy]acetate

InChI

InChI=1S/C17H26O3/c1-5-6-7-12-17(2,3)14-8-10-15(11-9-14)20-13-16(18)19-4/h8-11H,5-7,12-13H2,1-4H3

InChI Key

DURRCWNXUOYTKE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(C)C1=CC=C(C=C1)OCC(=O)OC

Origin of Product

United States

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